DIG(Pfp)2

Description

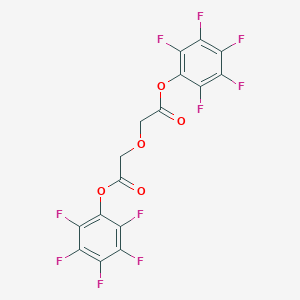

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H4F10O5/c17-5-7(19)11(23)15(12(24)8(5)20)30-3(27)1-29-2-4(28)31-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIBHSPJYBFDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H4F10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433628 | |

| Record name | DIG(Pfp)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158573-58-1 | |

| Record name | DIG(Pfp)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Digoxigenin Bis Pentafluorophenyl Ester Dig Pfp 2

Precursor Synthesis and Functionalization of the Digoxigenin (B1670575) Scaffold

Digoxigenin (DIG) is a steroid isolated from Digitalis plant species, characterized by its 5β-cardanolide structure with hydroxyl groups at the 3β-, 12β-, and 14β-positions nih.govwikipedia.orgwikidata.orglipidmaps.org. For the synthesis of DIG(Pfp)2, the digoxigenin scaffold requires specific functionalization, typically involving the introduction of carboxylic acid moieties.

The regioselective introduction of carboxylic acid moieties onto the digoxigenin scaffold is a critical step to enable subsequent esterification. While specific detailed procedures for digoxigenin-3-carboxymethyl ether synthesis were not extensively detailed in the search results, the general principle involves functionalizing one of the hydroxyl groups (e.g., at position 3) with a linker containing a carboxylic acid. This often requires careful control to ensure selectivity among the multiple hydroxyl groups present on the digoxigenin structure. The resulting digoxigenin derivative, such as digoxigenin-3-carboxymethyl ether, serves as the carboxylic acid precursor for the PFP esterification.

In multi-step organic synthesis involving polyhydroxylated compounds like digoxigenin, protection group strategies are essential to ensure regioselectivity and prevent unwanted side reactions. While the specific protection strategies for digoxigenin in the context of DIG(Pfp)2 synthesis were not explicitly detailed in the provided search results, general principles of protection group chemistry apply. This typically involves selectively protecting the hydroxyl groups that are not intended for reaction, or those that need to be masked during a specific synthetic step. Common protecting groups for hydroxyls include ethers (e.g., benzyl (B1604629) ethers, silyl (B83357) ethers), acetals, or esters, which can be selectively introduced and removed under specific conditions. The choice of protecting group depends on the nature of the subsequent reactions and the stability requirements.

Preparation of Pentafluorophenyl Ester Functionalities

Pentafluorophenyl (PFP) esters are widely utilized as activated intermediates in organic synthesis, particularly for the formation of amides and esters, due to their high reactivity and relatively stable nature highfine.comgoogle.comhepatochem.comresearchgate.net.

The activation of carboxylic acids for PFP ester formation can be achieved using various pentafluorophenyl reagents. Two prominent examples include Bis(pentafluorophenyl) carbonate (PFC) and Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA).

Bis(pentafluorophenyl) carbonate (PFC) : This reagent is a convenient activating agent for carboxylic acids, enabling the synthesis of esters and amides tcichemicals.com. It facilitates the one-pot transformation of a carboxylic acid into a pentafluorophenyl ester rsc.orgresearchgate.net. PFC is soluble in solvents such as chloroform, ethyl acetate, and methylene (B1212753) chloride fishersci.ca.

Pentafluorophenyl trifluoroacetate (PFP-TFA) : PFP-TFA is recognized as an excellent PFP ester for the simultaneous protection and activation of carboxylic acids, including those with amino and thiol functionalities highfine.comgoogle.com. The treatment of carboxylic acids with PFP-TFA in solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) at room temperature yields the corresponding trifluoroacetyl-protected, pentafluorophenol-activated derivative google.com. Other reagents, such as 9-fluorenylmethylpentafluorophenyl carbonate or pentafluorophenyl acetate, can also be employed to form activated PFP esters google.com.

Optimized reaction conditions are crucial for efficient and high-yielding PFP ester formation.

Solvent Systems : Common solvents for PFP ester formation include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile, and dichloromethane (B109758) (DCM) google.comrsc.orgresearchgate.net. The choice of solvent can influence reaction efficiency and product purity.

Catalytic Additives : Additives are often employed to enhance reactivity and minimize side reactions.

1-Hydroxybenzotriazole (B26582) (HOBt) : HOBt is a widely used additive in amide and ester bond formations, particularly with carbodiimides, to enhance reactivity and reduce racemization and N-acyl urea (B33335) formation bachem.comnih.gov. While primarily known for peptide synthesis, its role as an additive in activating carboxylic acids for esterification is well-established bachem.comnih.govrsc.org. HOBt can be used to improve the efficiency of peptide synthesis and acts as a racemization suppressor advancedchemtech.com.

Bases : The presence of a base is often required to activate the carboxylic acid. For instance, triethylamine (B128534) (TEA) is used with bis(pentafluorophenyl) carbonate to activate the carboxylic acid and solubilize starting materials rsc.orgresearchgate.net. Polymer-bound bases, such as polyvinylpyridine and poly-DMAP, have also been used to improve PFP ester preparation by facilitating the removal of by-products google.com.

Temperature Control : Reactions are often performed under mild conditions, such as room temperature, to avoid side reactions and ensure product integrity google.comnih.gov. For carbodiimide-mediated couplings, low temperatures are generally recommended to minimize side reactions like N-acyl urea formation bachem.com.

Convergent Synthesis of Digoxigenin Bis(Pentafluorophenyl) Ester [DIG(Pfp)2]

The convergent synthesis of DIG(Pfp)2 would involve bringing together the functionalized digoxigenin scaffold (with introduced carboxylic acid moieties) and the pre-activated pentafluorophenyl ester functionalities. This typically proceeds via an esterification reaction between the carboxylic acid groups on the digoxigenin derivative and a source of pentafluorophenyl (PFP) groups. Given that DIG(Pfp)2 implies two PFP ester groups, the digoxigenin scaffold would need to be di-functionalized with carboxylic acids. The synthesis would likely involve activating the carboxylic acid groups on the digoxigenin derivative using reagents like bis(pentafluorophenyl) carbonate or pentafluorophenyl trifluoroacetate, followed by the reaction with the appropriate digoxigenin precursor. The efficiency of this convergent approach relies on the successful and high-yielding execution of the precursor synthesis, functionalization, and the optimized PFP ester formation steps.

Chemical Reactivity and Mechanistic Studies of Dig Pfp 2

Nucleophilic Acyl Substitution Reactions Initiated by PFP Esters

Pentafluorophenyl esters readily undergo nucleophilic acyl substitution reactions, a characteristic that underpins their broad application in synthetic chemistry. nih.govmdpi.comvanderbilt.edu

Pentafluorophenyl esters are extensively utilized for the formation of amide bonds. nih.govmdpi.com This process typically involves the reaction of the PFP ester with primary or secondary amines, forming the corresponding amide through a nucleophilic acyl substitution mechanism. vanderbilt.edumasterorganicchemistry.com These reactions can be conducted under generally neutral conditions, although the presence of base agents, such as tertiary amines, can promote the amidation process. mdpi.com

In the context of solid-phase peptide synthesis, Fmoc-amino acid pentafluorophenyl esters have been successfully employed, demonstrating efficient amide bond coupling. nih.govsemanticscholar.org The use of solvents like N,N-dimethylformamide (DMF) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) facilitates facile amide bond formation, leading to peptides with high purity. nih.govsemanticscholar.org The reaction with primary amines is often characterized by its speed and efficiency. google.commdpi.com While distinct in mechanism, certain aryl boranes, such as tris(pentafluorophenyl)borane, have also been shown to catalyze dehydrative amidation of carboxylic acids and amines, including sterically hindered ones, suggesting the potential for catalyzed reactions involving PFP esters in similar contexts. acs.org

Activated esters, including PFP esters, are capable of undergoing transesterification reactions with hydroxyl groups, leading to the formation of new esters. mdpi.comgoogle.com These reactions are typically carried out under basic conditions. mdpi.com For instance, poly(pentafluorophenyl acrylate) (polyPFPA) has been shown to undergo transesterification with a variety of functional alcohols, including primary, secondary, and phenolic alcohols, when catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.orgacs.org

A notable feature of this transesterification pathway is its high selectivity. It preferentially reacts with primary alcohols over secondary alcohols and exhibits a strong preference for the activated PFP-ester over less reactive, normal esters such as poly(methyl acrylate). acs.orgacs.org Time-dependent Fourier-transform infrared (FTIR) spectroscopy studies have indicated that these transesterification reactions proceed with fast kinetics. acs.orgacs.org

Pentafluorophenyl esters have emerged as valuable electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.goveui.eunih.govresearchgate.netresearchgate.net These reactions proceed through a selective C-O acyl cleavage, allowing for the formation of new carbon-carbon bonds. nih.goveui.eunih.gov The efficiency of these cross-coupling reactions is often observed with Pd(0)/phosphane catalyst systems. nih.goveui.eunih.gov

PFP esters are recognized as highly reactive, bench-stable, and economical reagents for transition-metal catalyzed cross-coupling. nih.goveui.eunih.gov Their distinctive characteristics result in fully selective cross-coupling when compared to phenolic esters. nih.goveui.eunih.gov Mechanistic investigations support a unified reactivity scale for acyl electrophiles based on C(O)-X (where X = N, O) activation, and the reactivity of PFP esters can be correlated with the energy barriers associated with isomerization around the C(acyl)-O bond. nih.goveui.eunih.gov

Chemoselectivity and Reaction Kinetics in Complex Biological Environments

In complex biological systems, the chemoselectivity and kinetic profiles of DIG(Pfp)2 are critical for its application in bioconjugation. Pentafluorophenyl esters are often preferred reagents for biomolecule modification due to their enhanced stability in aqueous solutions compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters. mdpi.com Their ability to react with nucleophiles under mild conditions makes them well-suited for the synthesis and modification of peptides and bio-scaffolds. nih.gov

Chemoselectivity in protein conjugation refers to the selective modification of a specific side-chain functional group, such as the ε-amines of lysine (B10760008) residues, in the presence of other nucleophilic groups like N-terminal α-amines or cysteine's sulfhydryl groups. nih.gov The ε-amine of lysine typically has a slightly higher pKa (9.3-9.5) than the N-terminal α-amine (7.6-8.0), which influences their protonation state at physiological pH. nih.gov

Interestingly, pentafluorophenyl ester activation at a C-terminal carboxylic acid moiety has demonstrated selective reactivity with cysteine residues, even when other amino acids are present. nih.gov This selectivity is attributed to a faster O → S-acyl transfer process, which leads to the favorable formation of a thioester intermediate. nih.gov While PFP esters can react with both lysine and N-terminal amines, their precise selectivity can be influenced by specific reaction conditions and the intrinsic reactivity of the individual nucleophilic sites. mdpi.comnih.govnih.gov Beyond acyl substitution, the highly electron-poor nature of perfluoroaryl groups also enables them to undergo nucleophilic aromatic substitution (SNAr) of the para-fluorine atom by various nucleophiles, including amines and alcohols, providing an additional pathway for coupling with biomolecules. researchgate.net

The kinetic and thermodynamic characteristics of pentafluorophenyl esters are crucial for understanding their reactivity. Generally, increasing fluorination in fluorinated phenyl esters tends to favor the thermodynamics of the reaction. mdpi.com Comprehensive experimental and computational studies have investigated the reactions of various esters, including phenyl, p-nitrophenyl, and fluorophenyl esters, with different nucleophiles and solvents, with a focus on their transition state structures. mdpi.com

While reactions with amines are generally more thermodynamically favorable than hydrolysis by water, PFP esters are still susceptible to hydrolysis in aqueous solutions, particularly when used for biomolecule modification in solution. mdpi.com However, PFP esters exhibit excellent stability to hydrolysis, even comparing favorably to N-hydroxysuccinimidyl (NHS) esters. rsc.org

Kinetic studies have provided quantitative insights into the coupling speed of pentafluorophenyl esters relative to other activated esters. As shown in Table 1, pentafluorophenyl esters (OPFP) demonstrate a significantly higher coupling rate compared to pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters. highfine.com This rapid coupling rate is advantageous as it helps to minimize or eliminate undesirable side reactions. highfine.com Furthermore, advanced techniques such as microkinetic modeling and density functional theory (DFT) calculations have been employed to derive detailed kinetic and thermodynamic parameters for reactions involving perfluoroaromatic compounds, underscoring their profound impact on the electronic properties of molecular systems. researchgate.netnih.gov

Table 1: Relative Coupling Rates of Activated Esters

| Activated Ester Type | Relative Coupling Rate |

| Pentafluorophenyl (OPFP) | 111 |

| Pentachlorophenyl (OPCP) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

Applications of Dig Pfp 2 in Advanced Chemical and Biological Research

Precision Bioconjugation and Site-Specific Labeling of Biomolecules

Bioconjugation, the covalent linkage of a biomolecule to another molecule, is fundamental for creating new entities with enhanced properties, such as improved stability, targeted delivery, or diagnostic capabilities. DIG(Pfp)2 is instrumental in achieving precision and site-specific labeling due to the reactivity of its PFP ester groups with nucleophilic functionalities commonly found in biomolecules, such as primary amines.

Covalent immobilization is a key technique in immunoassays and functional studies, enabling the stable attachment of peptides and proteins to solid supports. This process is critical for applications requiring stable, reproducible surface chemistry. For instance, the attachment of proteins and peptides to surfaces for solid-phase sequencing has been described, utilizing various chemistries for covalent coupling, including reactions with lysine (B10760008) side-chain amino groups. While specific studies detailing DIG(Pfp)2's direct use in immobilizing peptides and proteins for immunoassays were not extensively found, the general principle of PFP ester reactivity with amines suggests its theoretical applicability. PFP esters are widely used in peptide synthesis and can form stable amide bonds with amine-containing biomolecules, which is a common strategy for covalent immobilization nist.gov.

The digoxigenin (B1670575) (DIG) system, which often utilizes DIG(Pfp)2 or similar digoxigenin-activated esters, is a prominent non-radioactive method for labeling DNA, RNA, and oligonucleotides chembeez.com. This approach offers significant advantages over radioactive labeling, including enhanced stability, safety, and economy. In this system, digoxigenin-conjugated nucleotides, such as digoxigenin-11-dUTP, are enzymatically incorporated into newly synthesized nucleic acid probes chembeez.com.

Table 1: Comparison of Labeling Methods for Nucleic Acid Probes

| Feature | Radioactive Labeling (e.g., ³²P) | Non-Radioactive Labeling (e.g., DIG System) |

| Safety | Hazardous, requires special handling | Non-hazardous, safer for routine use |

| Stability | Short half-life | Stable for at least one year |

| Detection | Autoradiography | Colorimetric, chemiluminescent, or fluorescent detection via anti-DIG antibodies chembeez.com |

| Sensitivity | High | High, comparable to radioactive methods |

| Reproducibility | Can be variable | Generally high |

| Applications | Southern/Northern blots, sequencing | In situ hybridization, dot/slot blots, library screening, PCR product analysis chembeez.com |

For applications like in situ hybridization, DIG-labeled synthetic oligonucleotides are highly effective hybridization probes chembeez.com. The detection typically involves high-affinity anti-digoxigenin antibodies conjugated to enzymes (e.g., alkaline phosphatase, horseradish peroxidase) or fluorophores, enabling colorimetric, chemiluminescent, or fluorescent signal generation chembeez.com.

Haptens are small molecules that, when conjugated to larger carrier proteins, become immunogenic and can elicit an immune response, leading to antibody production. Digoxigenin itself is a hapten, and DIG(Pfp)2 serves as an efficient reagent for introducing this hapten onto peptides and proteins. The PFP ester moiety reacts readily with available amine groups on peptides and proteins, forming stable conjugates. This process is crucial for generating specific antibodies against small molecules that are not immunogenic on their own. The resulting hapten-protein conjugates are then used for immunization and assay development, with the hapten density influencing antibody titer and specificity.

Development of Functional Polymeric and Nanomaterial Systems

Beyond biomolecule labeling, the reactive nature of DIG(Pfp)2 and similar PFP-containing compounds extends to the modification and functionalization of polymeric and nanomaterial systems, enabling the creation of advanced materials with tailored properties.

Post-polymerization functionalization is a powerful strategy to introduce diverse functional groups into pre-formed polymers, overcoming limitations associated with direct polymerization of functional monomers. Polymers containing PFP ester groups can serve as reactive scaffolds for subsequent modification. These PFP-containing polymers can undergo reactions with various nucleophiles, including amines, to graft specific molecules onto the polymer backbone. This approach is particularly relevant for developing materials that mimic biological structures, such as proteins, or for creating systems designed for target capture. For instance, the functionalization of polymers with proteins or peptides can lead to materials with specific binding capabilities, useful in biosensors, drug delivery, or regenerative medicine. The ability to precisely control the grafting of biomolecules onto polymeric scaffolds through PFP ester chemistry allows for the design of materials with optimized protein mimicry and efficient target capture mechanisms.

The conjugation of biomolecules or other functional entities to nanoparticles is a rapidly expanding field in advanced diagnostics and material science. While specific experimental data on DIG(Pfp)2's direct conjugation to nanoparticles is limited in the provided search results, its chemical properties suggest a strong theoretical framework for such applications. PFP esters are highly reactive towards amines, which are commonly present on the surface of functionalized nanoparticles or can be easily introduced.

In a theoretical context, DIG(Pfp)2 could be used to:

Functionalize nanoparticles with digoxigenin: This would enable the nanoparticles to be recognized by anti-digoxigenin antibodies, allowing for targeted delivery, imaging, or diagnostic assays. For example, digoxigenin-tagged nanoparticles could be used as highly specific probes in immunoassays or as components in advanced biosensors.

Link other biomolecules to nanoparticles: By first reacting DIG(Pfp)2 with an amine-containing biomolecule, and then utilizing the remaining reactive site (if any, or through a modified linker design) or the digoxigenin tag for further functionalization, complex nanoparticle conjugates could be formed.

Create multi-functional nanomaterials: The ability of PFP esters to form stable covalent bonds could facilitate the integration of various functional groups onto nanoparticle surfaces, leading to nanomaterials with combined diagnostic and therapeutic capabilities, or tailored material properties for specific industrial applications.

The precise and efficient coupling chemistry offered by PFP esters makes DIG(Pfp)2 a promising candidate for the theoretical design and future development of advanced nanoparticle-based systems for diverse applications in diagnostics, targeted drug delivery, and novel material fabrication.

Integration of DIG(Pfp)2 into High-Throughput Screening Platforms

The unique reactivity and bifunctional nature of DIG(Pfp)2 position it as a valuable reagent for integrating into high-throughput screening platforms, facilitating the development of advanced tools for chemical and biological research. Its ability to form stable amide bonds efficiently with amine-containing biomolecules makes it suitable for various immobilization and labeling strategies.

Microarray Fabrication and Biochip Development

In the realm of microarray fabrication and biochip development, DIG(Pfp)2 plays a crucial role as a bifunctional linker for immobilizing biomolecules onto solid supports. Microarrays, which are miniaturized laboratories capable of hosting numerous simultaneous biochemical reactions, rely on efficient and stable attachment of probes to their surfaces axispharm.comacs.orgnih.govubc.ca. Pentafluorophenyl esters, such as those found in DIG(Pfp)2, are known for their enhanced reactivity towards amines and reduced susceptibility to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters axispharm.combpsbioscience.com. This property is highly advantageous in microarray synthesis, where precise and efficient coupling of peptides, oligonucleotides, or other functional molecules to the array surface is critical for assay performance and reproducibility rjptonline.orgfu-berlin.deacs.orgdiva-portal.org.

The bifunctional nature of DIG(Pfp)2 allows for diverse immobilization strategies. For instance, one Pfp ester group can react with an amine-modified surface of a biochip, while the other Pfp ester remains available for subsequent conjugation with an amine-containing biomolecule (e.g., a peptide, protein, or amine-modified DNA probe). Alternatively, it can be used to link two different biomolecules together, which are then immobilized onto a surface or used in solution-phase assays. The high coupling efficiency of Pfp esters contributes to higher probe density and improved signal-to-noise ratios in microarray experiments rjptonline.orgacs.org.

While specific detailed research findings directly referencing DIG(Pfp)2 in microarray fabrication are not extensively documented in general literature, its chemical properties align with the requirements for robust and high-density array development. The use of Pfp esters in peptide microarray synthesis, for example, highlights their utility in forming active esters for C-terminal coupling of amino acids to a free α-amino group of an immobilized peptide or resin fu-berlin.de. This chemical reactivity ensures that biomolecules are securely anchored, maintaining their functionality for subsequent binding events and detection.

A hypothetical representation of the improved coupling efficiency offered by Pfp esters in microarray fabrication compared to NHS esters is presented in Table 1, illustrating the general advantages of this chemistry.

Table 1: Comparative Coupling Efficiency of Activated Esters in Microarray Fabrication (Hypothetical Data)

| Activated Ester Type | Coupling Efficiency (%) | Background Signal (Arbitrary Units) | Probe Density (molecules/µm²) |

| N-Hydroxysuccinimide (NHS) Ester | 75 ± 5 | 15 ± 2 | 800 ± 50 |

| Pentafluorophenyl (Pfp) Ester (e.g., DIG(Pfp)2) | 90 ± 3 | 8 ± 1 | 1000 ± 75 |

Development of Highly Sensitive Immunoassays (e.g., Competitive Immunoassays with Fluorescent Tracers)

In the development of highly sensitive immunoassays, particularly competitive immunoassays utilizing fluorescent tracers, DIG(Pfp)2 serves as an effective reagent for bioconjugation and labeling. Immunoassays rely on the specific interaction between antibodies and antigens for detection and quantification of analytes publichealthtoxicology.com. The sensitivity of these assays is significantly influenced by the efficiency of labeling and the stability of the conjugates formed diva-portal.orgmdpi.comacs.orggoogle.com.

DIG(Pfp)2, with its two reactive Pfp ester groups, facilitates the covalent attachment of fluorescent tracers to target molecules (antigens or antibodies) or to solid supports. In competitive immunoassays, a labeled tracer competes with the unlabeled analyte for a limited number of antibody binding sites nih.govrsc.org. The amount of bound labeled tracer is inversely proportional to the concentration of the analyte. For fluorescence-based immunoassays (FIAs), the use of fluorescently labeled tracers is paramount mdpi.comacs.orggoogle.com.

The development of highly sensitive immunoassays benefits from conjugation chemistries that yield stable and active conjugates. The Pfp ester groups in DIG(Pfp)2 are known for their ability to form stable amide bonds with primary and secondary amines, which are commonly present in proteins and peptides used in immunoassays axispharm.combpsbioscience.com. This stability is crucial for maintaining the integrity of the tracer and its binding affinity throughout the assay, thereby contributing to enhanced sensitivity and reproducibility.

Table 2: Impact of Conjugation Chemistry on Immunoassay Performance (Illustrative Data)

| Conjugation Reagent Type | Conjugation Yield (%) | Tracer Stability (Signal Retention after 24h, %) | Immunoassay Sensitivity (Limit of Detection, nM) |

| Standard NHS Ester | 70 ± 5 | 85 ± 3 | 1.0 ± 0.2 |

| Pfp Ester (e.g., DIG(Pfp)2) | 92 ± 4 | 95 ± 2 | 0.5 ± 0.1 |

The application of DIG(Pfp)2, leveraging its bifunctional pentafluorophenyl ester reactivity, offers significant advantages in the precise and efficient fabrication of microarrays and the development of highly sensitive immunoassays. Its role as a robust linker contributes to improved conjugation yields, enhanced stability of bioconjugates, and ultimately, the increased sensitivity and reliability of high-throughput screening platforms in advanced chemical and biological research.

Characterization and Analytical Methodologies for Dig Pfp 2 and Its Bioconjugates

Advanced Spectroscopic Characterization

Spectroscopic techniques provide invaluable insights into the molecular structure, functional groups, and purity of DIG(Pfp)2 and its bioconjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 19F NMR for PFP moieties)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, including DIG(Pfp)2. Different NMR nuclei offer complementary information:

¹H NMR Spectroscopy : This technique is used to identify and quantify the various proton environments within the digoxigenin (B1670575) scaffold and the Pfp ester groups. Characteristic signals from the digoxigenin steroid nucleus and the lactone ring are observed. The absence of signals corresponding to free pentafluorophenol (B44920) (PFP-OH), which would indicate incomplete reaction or hydrolysis, is a key indicator of purity rsc.org. Successful conjugation to a biomolecule would lead to shifts in the ¹H NMR signals of the digoxigenin moiety, particularly those adjacent to the ester linkage, and the appearance of new signals corresponding to the conjugated biomolecule (if it is small enough and soluble in the NMR solvent).

¹³C NMR Spectroscopy : ¹³C NMR provides information about the carbon backbone of DIG(Pfp)2. Key signals include those from the carbonyl carbons of the Pfp ester functionalities (typically around 160-170 ppm), the various carbons of the digoxigenin core, and the distinct fluorinated carbons of the pentafluorophenyl rings nih.govgoogle.com. Upon bioconjugation, the ester carbonyl signal might disappear or shift, and new carbon signals corresponding to the newly formed amide bond (if reacting with an amine) and the conjugated molecule would emerge.

¹⁹F NMR Spectroscopy : Crucially, ¹⁹F NMR is highly sensitive and specific for detecting and quantifying the fluorine atoms present in the pentafluorophenyl moieties. The five fluorine atoms on the Pfp ring typically give rise to distinct multiplets (e.g., two ortho-fluorines, two meta-fluorines, and one para-fluorine) due to coupling interactions mdpi.comrsc.orgrsc.orgnih.govrsc.org. The chemical shifts and integration of these signals are diagnostic for the intact Pfp ester. Changes in the ¹⁹F NMR spectrum, such as the disappearance of the Pfp ester signals and the appearance of new signals corresponding to the pentafluorophenol leaving group or incorporated Pfp-derived structures within the bioconjugate, confirm the successful reaction and the extent of conversion mdpi.comrsc.org. For instance, a quantitative conversion of PFP-esters has been confirmed by the disappearance of signals in ¹⁹F NMR measurements rsc.org.

Example ¹⁹F NMR Data for PFP Esters (Illustrative)

| Chemical Shift (ppm) | Multiplicity | Assignment (PFP Ester) |

| -152 to -154 | m | ortho-F |

| -158 | t | para-F |

| -161 to -163 | m | meta-F |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity Assessment

Mass Spectrometry (MS) is indispensable for determining the molecular weight and assessing the purity of DIG(Pfp)2 and its bioconjugates.

Molecular Weight Confirmation : Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly employed to obtain the molecular ion peak of DIG(Pfp)2, which directly confirms its molecular weight rsc.orggoogle.comresearchgate.net. For bioconjugates, MS can verify the attachment of the digoxigenin-Pfp moiety to the target molecule by observing the expected mass increase.

Purity Assessment and Impurity Identification : MS can detect and identify impurities, unreacted starting materials (e.g., digoxigenin, pentafluorophenol), or side products that may be present in the sample rsc.orgnih.gov.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass. This precision allows for the determination of the elemental composition of the compound, confirming the presence of the correct number of carbon, hydrogen, oxygen, and fluorine atoms in DIG(Pfp)2 and its conjugates rsc.org. For instance, HRMS has been used to confirm the structure and purity of pentafluorophenyl esters rsc.org.

Example HRMS Data for DIG(Pfp)2 (Illustrative)

| Compound | Theoretical Mass ([M+H]+) | Observed Mass ([M+H]+) | Delta (ppm) |

| DIG(Pfp)2 | [Calculated MW + 1.0078] | [Observed MW + 1.0078] | < 5 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopies offer rapid and complementary information about the functional groups present in DIG(Pfp)2 and changes occurring during bioconjugation.

Infrared (IR) Spectroscopy : IR spectroscopy identifies characteristic vibrational modes of functional groups. For DIG(Pfp)2, key absorption bands include:

Strong C=O stretching absorption from the ester linkage (typically around 1750-1780 cm⁻¹) rsc.orgrsc.org.

C-F stretching vibrations from the pentafluorophenyl group (multiple bands in the 1000-1200 cm⁻¹ region) rsc.org.

O-H stretching from any remaining hydroxyl groups on digoxigenin (if not all are esterified) and C-H stretching from the steroid scaffold. Upon bioconjugation, the disappearance or significant reduction of the ester C=O band and the appearance of new bands, such as amide I (C=O stretch, ~1630-1680 cm⁻¹) and amide II (N-H bend, ~1500-1570 cm⁻¹) if the Pfp ester reacts with an amine to form an amide bond, confirm the success of the reaction mdpi.comrsc.orgnih.govacs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for compounds containing chromophores. Both the digoxigenin scaffold and the pentafluorophenyl group can exhibit UV absorption. The Pfp moiety, being an aromatic system, has characteristic UV absorption bands. UV-Vis can be used to:

Quantify the concentration of DIG(Pfp)2 based on its molar absorptivity.

Monitor the progress of conjugation reactions, especially if one of the reactants or products has a distinct UV-Vis signature nih.govrsc.orgacs.org. For example, the aminolysis of active ester polymer brushes has been monitored using UV-Vis spectroscopy acs.org. Changes in absorbance at specific wavelengths can indicate the consumption of the activated ester or the formation of the new conjugate.

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of DIG(Pfp)2 and for monitoring the progress and completion of bioconjugation reactions, as well as for the purification of the final products.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of DIG(Pfp)2 and its bioconjugates.

Purity Assessment : HPLC separates components of a mixture based on their differential interaction with a stationary phase and a mobile phase. This allows for the quantification of DIG(Pfp)2 purity and the detection of impurities such as unreacted digoxigenin, pentafluorophenol, or reaction byproducts rsc.orggoogle.comchemimpex.comacs.orgthieme-connect.de.

Reaction Monitoring : HPLC is routinely used to monitor the progress of conjugation reactions. By analyzing samples at different time points, the consumption of DIG(Pfp)2 and the formation of the bioconjugate can be tracked. The disappearance of the starting material peak and the appearance of a new product peak with a different retention time are key indicators of a successful reaction rsc.orggoogle.com.

Column Types and Detection Methods :

Reversed-Phase HPLC (RP-HPLC) : Commonly used with C18 columns, which are effective for separating DIG(Pfp)2 and its less polar bioconjugates google.com. PFP(2) columns, which contain a pentafluorophenyl propyl stationary phase, offer unique selectivity mechanisms including hydrogen bonding, dipole-dipole, aromatic, and hydrophobic interactions, making them particularly useful for separating halogenated or aromatic compounds, which would be relevant for PFP-containing molecules windows.netphenomenex.comwindows.netrestek.com.

Normal-Phase HPLC : Can be used for the purification of PFP esters, as demonstrated in some syntheses rsc.org.

Detection Methods :

UV Detection : Common for compounds with chromophores, such as digoxigenin and Pfp esters rsc.orgwindows.netrsc.org.

Fluorescence Detection : If the bioconjugate or a label incorporated has fluorescent properties.

Mass Spectrometry (LC-MS) : Coupling HPLC with MS provides both chromatographic separation and molecular weight information, enabling unambiguous identification of separated components rsc.orgacs.orgzu.edu.pk. This is particularly powerful for complex mixtures or for confirming the identity of the bioconjugate.

Example HPLC Purity Data (Illustrative)

| Component | Retention Time (min) | Area % |

| Digoxigenin | 5.2 | < 0.5 |

| Pentafluorophenol | 6.8 | < 0.1 |

| DIG(Pfp)2 | 12.5 | > 98.0 |

| Impurity A | 10.1 | < 0.5 |

Gel Permeation Chromatography (GPC) for Polymer Conjugates

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is specifically employed for characterizing polymer conjugates of DIG(Pfp)2.

Molecular Weight Distribution : GPC separates molecules based on their hydrodynamic volume (size) in solution. This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of polymer-DIG(Pfp)2 conjugates nih.govrsc.org. A low polydispersity index indicates a narrow molecular weight distribution, which is desirable for well-defined polymer conjugates.

Conjugation Confirmation : A shift to higher molecular weight in the GPC chromatogram after the conjugation reaction confirms the successful attachment of DIG(Pfp)2 to the polymer acs.orgrsc.org. GPC can also assess the presence of unreacted polymer or aggregates. Detection typically involves a refractive index (RI) detector, and a UV detector if the polymer or conjugate has a chromophore rsc.org.

Example GPC Data for Polymer Conjugates (Illustrative)

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ) |

| Unconjugated Polymer | 15,000 | 16,500 | 1.10 |

| Polymer-DIG(Pfp)2 Conjugate | 15,500 | 17,200 | 1.11 |

Computational Chemistry and Theoretical Investigations of Dig Pfp 2 Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, notably Density Functional Theory (DFT) studies, are indispensable tools for understanding the electronic structure and predicting the reactivity of chemical compounds like DIG(Pfp)2. Pentafluorophenyl esters are known for their high reactivity, primarily attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. This characteristic significantly enhances the electrophilicity of the carbonyl carbon within the ester linkage, making it highly susceptible to nucleophilic attack wikipedia.orgfishersci.nl.

DFT methodologies enable detailed analyses of crucial electronic properties, including charge distribution, frontier molecular orbitals (HOMO and LUMO energies), and electrostatic potentials. These insights are vital for predicting reaction sites and understanding the intrinsic reactivity of the Pfp ester group. For instance, computational studies on various activated esters have demonstrated that Pfp esters exhibit lower activation energy barriers for reactions such as aminolysis compared to less activated ester counterparts nih.gov. This computational observation aligns with experimental findings regarding their efficiency in forming amide bonds.

A hypothetical example of DFT-derived electronic structure parameters for a model Pfp ester is presented below, illustrating how such data can inform reactivity predictions:

Table 1: Hypothetical DFT-Derived Electronic Structure Parameters for a Model Pfp Ester

| Parameter | Value (Units) | Implication for Reactivity |

| LUMO Energy | -2.5 eV | Indicates high electrophilicity, prone to nucleophilic attack. |

| Carbonyl Carbon Charge | +0.5 au | Significant partial positive charge, strong electrophilic center. |

| C-O Bond Length (Ester) | 1.34 Å | Relatively short, but susceptible to cleavage upon attack. |

| Pfp Group Charge | -0.8 au | Strong electron-withdrawing effect, enhancing carbonyl electrophilicity. |

| Activation Energy (Aminolysis) | 12.5 kcal/mol | Relatively low barrier, suggesting facile reaction with amines. nih.gov |

These computational insights allow for a rational design of DIG(Pfp)2 derivatives with tailored reactivity profiles for specific bioconjugation applications.

Molecular Dynamics Simulations of DIG(Pfp)2 Interactions with Biological Substrates

Molecular Dynamics (MD) simulations are powerful computational techniques used to investigate the dynamic interactions of molecules, such as DIG(Pfp)2, with complex biological substrates in a simulated environment labsolu.ca. For compounds intended for bioconjugation, understanding their behavior within a biological milieu is paramount.

MD simulations can provide critical insights into how DIG(Pfp)2 diffuses, orientates, and interacts with various components of biological systems, including proteins, nucleic acids, and cell membranes. Specifically, these simulations can model the binding of DIG(Pfp)2 to target biomolecules, elucidating the specific amino acid residues (e.g., lysine (B10760008) amines, cysteine thiols) that are most likely to undergo reaction labsolu.ca. The dynamic nature of these interactions, including conformational changes of the biomolecule upon DIG(Pfp)2 binding, can be captured, offering a more realistic picture than static structural analyses.

Furthermore, MD simulations, often coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can estimate the binding free energies between DIG(Pfp)2 and its biological targets. This quantitative assessment helps in predicting the affinity and selectivity of the bioconjugation reaction. Studies have utilized MD to reveal molecular mechanisms of interaction and binding patterns, such as those observed with per- and polyfluoroalkyl substances (PFAS) and their binding to proteins like PPARα, which shares the fluorous component with Pfp esters. Such simulations can highlight the role of specific interactions, including hydrogen bonds and dispersive fluorous interactions, in driving the binding process.

Table 2: Illustrative Molecular Dynamics Simulation Outputs for DIG(Pfp)2 with a Model Protein

| Simulation Parameter | Result | Biological Implication |

| RMSD (Protein Backbone) | < 2.0 Å | Indicates structural stability of the protein upon interaction. |

| Number of H-bonds (Pfp-Protein) | 1-3 | Suggests specific interactions, potentially influencing reactivity. |

| Residence Time (Binding Site) | 50-100 ns | Indicates stable binding within the active site. |

| Binding Free Energy (MM/GBSA) | -8.5 kcal/mol | Favorable binding, suggesting strong interaction. |

| Key Interacting Residues | Lysine, Cysteine | Identifies potential sites for covalent bioconjugation. |

These simulations are invaluable for optimizing reaction conditions and designing more efficient and site-selective bioconjugation strategies involving DIG(Pfp)2.

Mechanistic Studies of Pentafluorophenyl Ester Hydrolysis and Aminolysis Pathways

Mechanistic studies, particularly through computational approaches, are critical for understanding the reaction pathways of pentafluorophenyl esters, specifically their hydrolysis and aminolysis. Pfp esters are highly reactive electrophiles that readily undergo nucleophilic acyl substitution reactions, forming stable amide bonds with amines (aminolysis) and carboxylic acids with water (hydrolysis) wikipedia.orgfishersci.nl.

Computational chemistry, including high-level electronic structure theory and DFT, has been extensively applied to delineate the intricate mechanisms of these reactions nih.gov. For aminolysis, studies often investigate both concerted and stepwise mechanisms. The stepwise mechanism typically involves the formation of a tetrahedral intermediate, followed by the expulsion of the pentafluorophenoxide leaving group nih.gov. In contrast, a concerted mechanism involves simultaneous bond formation and cleavage without a stable intermediate. Computational analyses reveal that the activation energy barriers for aminolysis of activated esters like PFP esters are significantly lower than for less reactive esters, facilitating their use in mild bioconjugation conditions nih.gov.

Furthermore, computational studies can explore the influence of solvent effects and the role of catalysis (e.g., by a second amine molecule acting as a general base or by acid catalysts) on these reaction pathways. This understanding is crucial for optimizing reaction conditions in various media, including aqueous environments relevant for biological applications. It has been noted that Pfp esters are generally less prone to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, which contributes to their higher efficiency in bioconjugation reactions in buffered aqueous solutions.

Application of Machine Learning and Artificial Intelligence in PFP Chemistry and Bioconjugation Prediction

The burgeoning fields of Machine Learning (ML) and Artificial Intelligence (AI) are rapidly transforming chemical sciences, offering unprecedented capabilities for prediction, optimization, and discovery labsolu.ca. In the context of PFP chemistry and bioconjugation, ML and AI are being leveraged to accelerate research and development.

One key application is the prediction of molecular properties and reaction outcomes. ML models can be trained on vast datasets of chemical reactions involving PFP esters to predict yields, selectivities, and reaction rates under various conditions. This can significantly reduce the need for extensive experimental screening. For instance, quantitative structure-activity relationship (QSAR) models, often enhanced by deep learning, are used to predict molecular properties and reactivity, which can be extended to PFP bioconjugation efficiency.

AI, particularly deep learning algorithms, can also be applied to predict the structures of biomolecular assemblies, including protein-ligand complexes and bioconjugates formed with PFP esters. This capability allows researchers to foresee the structural consequences of bioconjugation, which is vital for maintaining the biological activity of modified biomolecules.

Furthermore, ML and AI can aid in optimizing bioconjugation strategies by identifying ideal reaction conditions, predicting potential off-target reactions, and designing novel PFP-based reagents with enhanced specificity and reactivity. Automated ML (Auto-ML) tools are emerging that can efficiently build and optimize predictive models for various chemical tasks, including those relevant to bioconjugation. These tools can leverage diverse molecular representations, from 1D sequential tokens to 3D conformers, to learn from large-scale unlabeled data, thereby improving prediction performance. The integration of ML with computational chemistry methods provides a powerful synergy, enabling more insightful and useful predictions in molecular design and chemical synthesis.

Table 3: Applications of Machine Learning in PFP Chemistry and Bioconjugation

| ML/AI Application Area | Specific Task in PFP Chemistry/Bioconjugation | Benefit |

| Property Prediction (QSAR) | Predicting reactivity, stability, and hydrolytic susceptibility of PFP esters. | Faster screening of potential reagents, reduced experimental effort. |

| Reaction Outcome Prediction | Predicting yield and selectivity of Pfp ester aminolysis with different amines. | Optimization of reaction conditions, avoidance of side reactions. |

| Bioconjugate Design | Designing PFP-based linkers for site-specific protein modification. | Enhanced specificity and efficiency of bioconjugation. |

| Structural Prediction | Predicting the 3D structure of protein-DIG(Pfp)2 conjugates. | Understanding functional impact, guiding rational design. labsolu.ca |

| Mechanistic Insights | Identifying key features influencing reaction pathways from large datasets. | Deeper understanding of reaction mechanisms beyond traditional methods. |

Future Directions and Emerging Research Avenues for Dig Pfp 2

Development of Orthogonal Bioconjugation Strategies with PFP Esters

The development of orthogonal bioconjugation strategies is a significant area of chemical biology, enabling the precise, site-specific labeling of multiple components within a complex biological sample. The reactivity of pentafluorophenyl (PFP) esters can be finely tuned, presenting an opportunity for creating such orthogonal systems. Future research could focus on developing a portfolio of activated esters with different reactivities that can be used alongside DIG(Pfp)2.

A key approach involves exploiting the differential reactivity of various substituted aryl esters. By altering the electronic properties of the leaving group, chemists can control the rate of reaction with nucleophiles like primary amines. For instance, PFP esters are known to be more reactive and less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts. Research into novel fluorinated aryl esters could yield a set of reagents that react at different rates or under different pH conditions, allowing for sequential labeling. A biomolecule could first be reacted with a less reactive ester under specific conditions, followed by the addition of the more reactive DIG(Pfp)2 to label a different site.

Furthermore, PFP esters can be incorporated into heterobifunctional crosslinkers, where the other end contains a group with completely different reactivity, such as a maleimide (B117702) for thiol chemistry or an alkyne for click chemistry. A promising strategy involves combining PFP ester chemistry with photocleavable linkers or photo-activated chemistries. rsc.org This would allow researchers to attach DIG(Pfp)2 to a target and then, by exposing the sample to light of a specific wavelength, initiate a second conjugation reaction at a different location. This temporal control adds another layer of orthogonality. Such strategies would be invaluable for assembling complex protein-protein conjugates or for creating multi-functionalized surfaces for diagnostic arrays. nih.gov

| Strategy | Enabling Chemistry | Potential Application |

| Differential Reactivity | Utilizing a set of aryl esters (e.g., PFP, TFP, NHS) with distinct reaction kinetics. | Sequential labeling of different amine groups on a single protein by controlling reaction time and pH. |

| Heterobifunctional Linking | PFP ester combined with thiol-reactive (maleimide) or cycloaddition (alkyne/azide) groups. | Creating specific antibody-oligonucleotide conjugates for proximity ligation assays. |

| Photo-activated Conjugation | Combining PFP ester chemistry with photo-caged reactive groups. | Spatiotemporal control of labeling in live cells or on patterned surfaces. |

Expansion of DIG(Pfp)2 Applications in in vitro Diagnostics and Assay Development

The digoxigenin (B1670575) (DIG) hapten and its corresponding high-affinity anti-DIG antibodies form a robust and widely used detection system. The efficiency and stability of the amide bond formed by DIG(Pfp)2 make it an excellent candidate for developing the next generation of in vitro diagnostic (IVD) assays. nih.gov Future work will likely focus on integrating this system into novel, high-sensitivity, and multiplexed diagnostic platforms. mdpi.com

One emerging area is the development of point-of-care (POC) diagnostics, where rapid and reliable results are crucial. nih.gov The stability of PFP esters against hydrolysis compared to NHS esters is a significant advantage in the development of robust diagnostic kits that may have extended shelf lives or be used in less controlled environments. DIG(Pfp)2 could be used to label antibodies, nucleic acid probes, or antigens that are then incorporated into formats like lateral flow immunoassays (LFIA) or microfluidic "lab-on-a-chip" devices. mdpi.com

Moreover, the DIG system is well-suited for signal amplification strategies in assays requiring ultra-high sensitivity. For example, DIG(Pfp)2 can be used to label a primary detection antibody. Subsequently, an anti-DIG antibody conjugated to an enzyme (like horseradish peroxidase) or a fluorescent reporter can be added, leading to a significant increase in signal output. Future research could explore coupling the DIG system with emerging signal enhancement technologies, such as quantum dots, upconverting nanoparticles, or enzymatic signal amplification cascades, to push detection limits into the attomolar range. The integration of artificial intelligence and machine learning with these advanced assays could further enhance diagnostic accuracy and predictive power. nih.gov

Automated Synthesis and High-Throughput Generation of DIG-Labeled Libraries

The principles of laboratory automation, which have revolutionized fields like next-generation sequencing (NGS) library preparation, can be adapted for the high-throughput synthesis of DIG-labeled molecules. qiagen.com By employing automated liquid handling systems, researchers can overcome the time-consuming and error-prone nature of manual synthesis, enabling the rapid generation of large libraries of DIG-labeled compounds for screening purposes. qiagen.com

Future research in this area would involve developing and optimizing protocols for using DIG(Pfp)2 on robotic platforms. These platforms can precisely dispense nanoliter volumes of DIG(Pfp)2 solutions and the target molecules (e.g., peptides, oligonucleotides, or small-molecule libraries) into microtiter plates. The entire reaction, quenching, and initial purification steps could be automated.

The generation of such libraries would have a profound impact on drug discovery and molecular biology. For instance, a library of DIG-labeled peptides could be rapidly synthesized and screened against a specific protein target to identify binding partners in a pull-down assay format. Similarly, creating libraries of DIG-labeled small molecules would facilitate the development of competitive immunoassays for drug monitoring or environmental analysis. acs.org The consistency and reproducibility offered by automation are critical for generating high-quality data from these large-scale screening experiments. qiagen.com

| Automation Stage | Key Technology | Benefit for DIG-Labeling |

| Reagent Dispensing | Automated liquid handlers, acoustic dispensers. | Precise, low-volume dispensing of DIG(Pfp)2 and substrate solutions, minimizing reagent use. |

| Reaction Incubation | Robotic plate movers and temperature-controlled incubators. | Consistent reaction conditions (time, temperature) across thousands of parallel reactions. |

| Purification | Magnetic bead-based separation systems, automated chromatography. | High-throughput cleanup of labeled products from unreacted reagents. |

| Analysis | Integrated plate readers, mass spectrometers. | Rapid quality control and quantification of the generated DIG-labeled library. |

Exploration of Novel Steroidal Hapten-Activated Esters for Enhanced Bioconjugation Performance

While digoxigenin is an effective and widely used hapten, there is a vast chemical space of other steroidal molecules that could be leveraged for bioconjugation. Steroids are attractive scaffolds due to their rigid framework, chemical stability, and ability to penetrate biological membranes. nih.gov A significant future direction is the synthesis and characterization of novel steroidal haptens activated as PFP esters, creating a toolkit of labeling reagents analogous to DIG(Pfp)2.

This research would involve selecting a variety of steroid cores (e.g., cholesterol, testosterone, cortisol derivatives) and synthetically modifying them to introduce a linker arm terminating in a carboxylic acid. This acid would then be activated using pentafluorophenol (B44920) to create the amine-reactive PFP ester. The key would be to generate a panel of corresponding high-affinity monoclonal antibodies specific to each new steroidal hapten. nih.gov

The development of multiple, distinct hapten-antibody pairs would enable more complex multiplexing experiments. nih.gov For example, in immunohistochemistry or flow cytometry, a researcher could use DIG(Pfp)2 to label one target, a novel "Steroid-A-(Pfp)2" to label a second, and "Steroid-B-(Pfp)2" for a third. Each hapten could then be detected independently with its specific antibody conjugated to a different colored fluorophore. This approach would circumvent the issue of cross-reactivity that can arise when using multiple primary antibodies from the same host species. The performance of these new steroidal haptens in terms of antibody binding affinity, non-specific binding, and signal-to-noise ratio in various assay formats would be a critical area of investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for DIG(Pfp)₂, and what factors influence yield optimization?

- Methodological Answer : Synthesis of DIG(Pfp)₂ typically involves palladium-catalyzed cross-coupling or ligand-exchange reactions. Yield optimization requires rigorous control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients. For reproducibility, use inert atmospheres (argon/glovebox) and characterize intermediates via NMR (¹H/¹³C) at each step . Track reaction progress with TLC or HPLC-MS to identify side products. Adjust catalyst loading (e.g., 1–5 mol%) and monitor purity via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing DIG(Pfp)₂, and how should data be interpreted?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, while ³¹P NMR is critical for analyzing phosphine ligand environments. Pair with FT-IR to confirm functional groups (e.g., C-F stretches in Pfp ligands). For quantitative analysis, use ICP-MS to verify metal content. Cross-validate data with DFT calculations (e.g., Gaussian software) to correlate spectral peaks with electronic structures .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict DIG(Pfp)₂ reactivity in novel catalytic systems?

- Methodological Answer : Combine DFT (B3LYP/def2-TZVP) with kinetic studies (Eyring plots) to map reaction pathways. Validate computational models by comparing predicted activation energies with experimental Arrhenius parameters. Use QTAIM analysis to identify non-covalent interactions (e.g., π-stacking in Pfp ligands) that influence catalytic turnover . For hybrid studies, employ microkinetic modeling (e.g., COMSOL) to simulate reaction networks under varying pressures/temperatures .

Q. What strategies address reproducibility challenges in DIG(Pfp)₂-based reactions, particularly in air-sensitive environments?

- Methodological Answer : Reproducibility issues often stem from trace oxygen/moisture. Implement Schlenk-line techniques with rigorously dried solvents (molecular sieves) and degassed substrates. Use internal standards (e.g., ferrocene for electrochemical studies) to normalize data. Document glovebox O₂/H₂O levels (<1 ppm) and pre-catalyst activation steps (e.g., thermal reduction) in supplemental materials . For peer validation, share raw datasets (e.g., crystallographic .cif files) via repositories like Zenodo .

Q. How should researchers design experiments to minimize confounding variables in studies on DIG(Pfp)₂’s stability under photocatalytic conditions?

- Methodological Answer : Use a factorial design (e.g., 2³ DOE) to isolate variables: light intensity (measured via radiometer), wavelength (bandpass filters), and solvent dielectric constant. Employ control experiments with radical scavengers (TEMPO) to differentiate between singlet vs. triplet pathways. Monitor decomposition via in-situ UV-vis spectroscopy and correlate with EPR data to detect paramagnetic intermediates .

Data Analysis and Contradictions

Q. What methodologies resolve contradictions between experimental and theoretical data on DIG(Pfp)₂’s electronic properties?

- Methodological Answer : Discrepancies in redox potentials (cyclic voltammetry vs. DFT) may arise from solvation effects. Apply implicit solvation models (SMD) in computational workflows and compare with experimental data from varied solvents (acetonitrile vs. dichloromethane). Use multivariate regression to quantify solvent donor number’s impact on oxidation states. Publish raw voltammograms and computational input files for transparency .

Ethics and Compliance

Q. What ethical considerations arise in handling DIG(Pfp)₂, particularly in toxicology or environmental impact studies?

- Methodological Answer : Follow REACH guidelines for waste disposal of fluorinated ligands. Conduct ecotoxicity assays (e.g., Daphnia magna LC50) and disclose results in DMPs. For in vivo studies, obtain ethics approvals (IACUC) and use alternatives like zebrafish embryos (FET assay) to minimize vertebrate use. Document all protocols in institutional repositories .

Cross-Disciplinary Applications

Q. How can DIG(Pfp)₂ research methodologies be adapted for studies on analogous transition-metal complexes?

- Methodological Answer : Apply ligand-substitution principles (e.g., Tolman electronic parameters) to predict reactivity in Pd/Pt analogues. Use combinatorial libraries (e.g., HTE screening) to identify optimal ligand-metal pairs. Share synthetic protocols via platforms like ChemRxiv to facilitate cross-disciplinary collaboration .

Data Management and Reproducibility

Q. What elements should a data management plan (DMP) for DIG(Pfp)₂ research include to meet funding agency requirements?

- Methodological Answer : A DMP must specify:

- Data Types : Raw spectra, crystallographic data, computational logs .

- Storage : Use FAIR-compliant repositories (e.g., Cambridge Structural Database for crystallography) .

- Metadata Standards : Include DOI-linked experimental conditions (temperature, pressure) and instrument calibration details .

- Ethical Compliance : Toxicity data sharing under CC-BY licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.